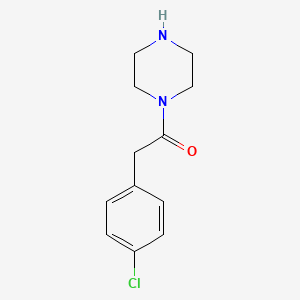![molecular formula C13H13N5O2S2 B2412416 4-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide CAS No. 2415565-70-5](/img/structure/B2412416.png)
4-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and what conditions influence this reactivity.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. It could also involve looking at how the compound behaves under different conditions, like changes in temperature or pH.Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Fluorescence Properties
- Application in Photodynamic Therapy : A derivative of the compound, used in zinc phthalocyanine, shows potential as a Type II photosensitizer for treating cancer in photodynamic therapy. Its high singlet oxygen quantum yield and good fluorescence properties are key attributes (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Anticancer Properties : Derivatives of this compound have shown marked anticancer activity, particularly against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. The compound demonstrates high selectivity, which is critical in developing new anticancer treatments (Karakuş et al., 2018).
Antimicrobial Properties
- Synthesis for Antimicrobial Agents : New benzimidazole derivatives containing this compound have been synthesized and evaluated for their antimicrobial activity, indicating its potential in creating new antimicrobial agents (Ansari & Lal, 2009).
Inhibition of Carbonic Anhydrase Isozymes
- Inhibition of Human Carbonic Anhydrases : Research shows that certain benzenesulfonamides, including derivatives of this compound, effectively inhibit human carbonic anhydrase isozymes, which are significant in various physiological functions. These inhibitors can be crucial in treating several diseases, including cancer (Alafeefy et al., 2015).
Applications in Textile Industry
- UV Protection and Antimicrobial of Cotton Fabrics : This compound has been used in the design of azo dyes for cotton fabrics, offering UV protection and antibacterial properties. This indicates its utility in the textile industry for enhancing the functional properties of fabrics (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Enzyme Inhibition Studies
- Enzyme Inhibition Potential : Sulfonamide derivatives of this compound were synthesized and evaluated for their inhibition potential against human carbonic anhydrase isoenzymes. Although showing weak inhibition, they are considered potential lead molecules for developing selective inhibitors (Mishra et al., 2016).
Safety And Hazards
This involves looking at the toxicity of the compound and what safety precautions need to be taken when handling it. It could also involve studying its environmental impact.
Zukünftige Richtungen
This could involve suggesting further studies that could be done to learn more about the compound. This could include suggesting new synthetic routes, studying its reactivity under different conditions, or investigating its potential uses.
Please note that the availability of this information can vary depending on how much research has been done on the compound. For a newly synthesized or less-studied compound, some of this information may not be available. In such cases, researchers often have to conduct these analyses themselves.
Eigenschaften
IUPAC Name |
4-cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c1-9-15-16-13(21-9)18-7-11(8-18)17-22(19,20)12-4-2-10(6-14)3-5-12/h2-5,11,17H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMNQEBGHHNAKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NS(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

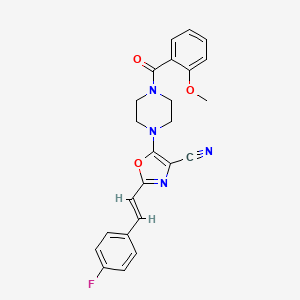
![6-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B2412335.png)
![N-(3-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2412336.png)
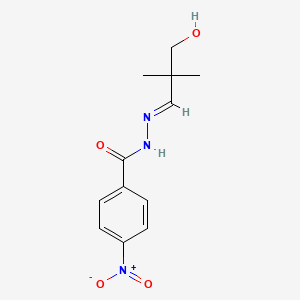
![N-(3-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2412342.png)
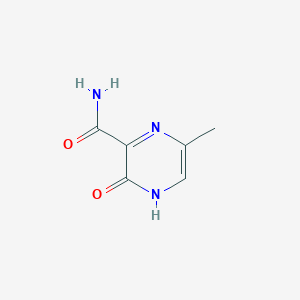
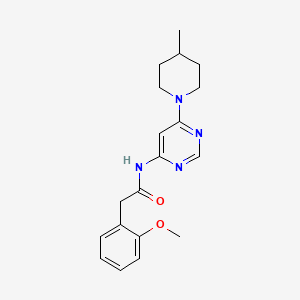
![N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide](/img/structure/B2412347.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2412348.png)
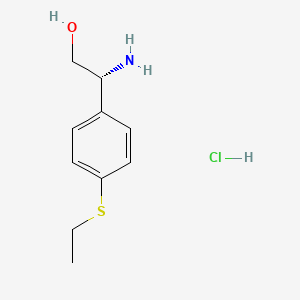
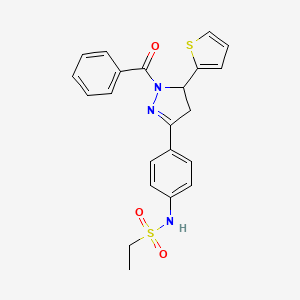
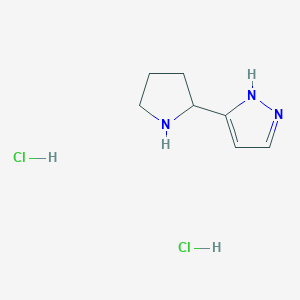
![2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2412354.png)
